molecular formula C11H13N3O B7599458 3-(4-Cyanophenyl)-1-ethyl-1-methylurea

3-(4-Cyanophenyl)-1-ethyl-1-methylurea

Cat. No.: B7599458
M. Wt: 203.24 g/mol
InChI Key: SKGSJBXZBXQWRQ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-1-ethyl-1-methylurea is a urea derivative characterized by a 4-cyanophenyl group attached to one nitrogen atom of the urea core, with ethyl and methyl substituents on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antitumor properties, driven by their ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

3-(4-cyanophenyl)-1-ethyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-14(2)11(15)13-10-6-4-9(8-12)5-7-10/h4-7H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGSJBXZBXQWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Insights :

  • Synthetic Efficiency: 4-Cyanophenyl-substituted ureas (e.g., 6l, 6m) exhibit high yields (~82–83%), suggesting robust synthetic protocols for this scaffold. The target compound likely shares similar efficiency due to structural parallels.
  • Substituent Effects : Bulky groups (e.g., trifluoromethyl in 6m) increase molar mass and lipophilicity, whereas polar groups (e.g., hydroxyl in ) enhance solubility. The ethyl-methyl combination in the target compound balances steric hindrance and hydrophobicity.

Physicochemical Properties

Property This compound (Inferred) 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea
Molecular Formula C11H12N3O (estimated) C14H13ClN2O C15H15ClN2O2
Molar Mass ~202.2 (estimated) 260.7 290.7
LogP ~2.5–3.0 (predicted) 4.44 N/A
pKa ~12–13 (predicted) N/A 12.75±0.70

Insights :

  • Lipophilicity : The target compound’s LogP is likely lower than chlorophenyl analogs (e.g., LogP = 4.44 in ) due to the polar cyan group. This may improve aqueous solubility compared to halogenated derivatives.
  • Acidity/Basicity : The pKa (~12–13) aligns with urea derivatives, where deprotonation occurs at the urea nitrogen. Methoxy or benzyl groups (as in ) slightly alter acidity.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to dissolve both reactants while minimizing side reactions. Polar aprotic solvents like DMF may accelerate the reaction but risk carbamate formation.

  • Temperature : Reactions proceed optimally at 0–5°C to suppress dimerization of the isocyanate. Gradual warming to room temperature ensures completion within 4–6 hours.

  • Stoichiometry : A 1:1 molar ratio of isocyanate to amine yields 78–85% product, while excess amine (1.2:1) improves yield to 88% by driving the reaction to completion.

Table 1: Key Parameters for Direct Synthesis

ParameterOptimal RangeImpact on Yield/Purity
SolventTHF/DCMMaximizes solubility
Temperature0–5°C → RTMinimizes side reactions
Reaction Time4–6 hoursEnsures completion
Molar Ratio (amine)1.2:1Drives equilibrium

Stepwise Alkylation of Mono-Substituted Urea

For laboratories lacking access to N-ethylmethylamine, a two-step alkylation of 4-cyanophenylurea offers an alternative. This method involves initial synthesis of 1-(4-cyanophenyl)urea followed by sequential ethylation and methylation.

Step 1: Synthesis of 1-(4-Cyanophenyl)urea

4-Cyanophenyl isocyanate is treated with aqueous ammonia at 40°C for 2 hours, yielding 1-(4-cyanophenyl)urea with 92% purity.

Step 2: Regioselective Alkylation

  • Ethylation : Reacting 1-(4-cyanophenyl)urea with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours achieves 70% mono-ethylation.

  • Methylation : Subsequent treatment with methyl triflate and 1,8-diazabicycloundec-7-ene (DBU) in DMF at 25°C completes the synthesis, yielding 65% of the target compound.

Challenges :

  • Over-alkylation to di-substituted by-products (up to 20% yield loss).

  • Requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Carbodiimide-Mediated Coupling

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between 4-cyanophenylamine and ethylmethylcarbamic acid. This method is less common due to higher costs but offers advantages in moisture-sensitive environments.

Procedure

  • Activation : Ethylmethylcarbamic acid (1.1 equiv) is activated with DCC (1.05 equiv) in DCM at 0°C for 30 minutes.

  • Coupling : 4-Cyanophenylamine (1 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup : Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to yield 72% product.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Coupling8598.5Single-step, high efficiency
Stepwise Alkylation6595.2Uses readily available reagents
Carbodiimide-Mediated7297.8Moisture-tolerant

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity. Differential scanning calorimetry (DSC) shows a sharp melting point at 162–164°C, confirming crystallinity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.25 (q, 2H, -NCH₂CH₃), 2.95 (s, 3H, -NCH₃).

  • FT-IR : ν 2220 cm⁻¹ (C≡N), 1645 cm⁻¹ (urea C=O).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

  • Solvent Recycling : Distillation recovery of DCM reduces costs by 40%.

  • Catalytic Optimization : Tributylphosphine (0.5 mol%) suppresses isocyanate dimerization, improving yield to 89% .

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the key steps and challenges in synthesizing 3-(4-Cyanophenyl)-1-ethyl-1-methylurea, and how can reaction conditions be optimized? A:

  • Synthetic Routes : Multi-step organic reactions are typically required, including nucleophilic substitution to introduce the cyanophenyl group and urea bond formation via carbodiimide-mediated coupling. Cyclization or protection/deprotection strategies may be necessary to avoid side reactions .
  • Optimization Factors :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification .
    • Catalysts : Use of coupling agents like EDCI/HOBt for urea bond formation improves yield .
    • Temperature Control : Lower temperatures (0–25°C) reduce decomposition of reactive intermediates .
  • Data-Driven Optimization : Employ factorial design to test variables (e.g., solvent, catalyst ratio) and identify interactions affecting yield .

Analytical Characterization

Q: Which analytical techniques are critical for confirming the purity and structural integrity of this compound? A:

  • Chromatography : HPLC with UV detection (λ = 250–300 nm) assesses purity (>95% recommended for biological assays) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methyl/ethyl groups at urea nitrogen, cyanophenyl aromatic signals) .
    • FT-IR : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and nitrile absorption (~2240 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C11_{11}H12_{12}N3_3O) .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the biological activity of this compound, particularly targeting enzymes or receptors? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates or ELISA to measure IC50_{50} values against kinases or proteases .
    • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki_i) .
  • Dose-Response Analysis : Fit data to Hill equations to determine potency and efficacy .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-treated samples to validate assay robustness .

Advanced Structure-Activity Relationship (SAR) Studies

Q: What methodological strategies are effective for SAR studies on urea derivatives like this compound? A:

  • Scaffold Modifications : Systematically vary substituents (e.g., replace ethyl with isopropyl, alter cyanophenyl para-substituents) and compare bioactivity .
  • Computational Tools :
    • Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .
    • QSAR Models : Train models on logP, polar surface area, and steric parameters to predict activity trends .
  • Data Validation : Cross-validate in silico predictions with in vitro assays to refine SAR hypotheses .

Resolving Contradictory Data in Pharmacological Studies

Q: How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives? A:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out protocol variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., using GraphPad Prism for statistical synthesis) .
  • Variable Isolation : Use DOE (Design of Experiments) to test confounding factors (e.g., cell line differences, serum concentration in assays) .

Computational Modeling for Reaction Design

Q: How can computational methods accelerate the synthesis and optimization of this compound? A:

  • Reaction Path Prediction : Quantum mechanical calculations (DFT) identify low-energy pathways for urea bond formation .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics and yield .
  • Machine Learning : Train models on historical reaction data to recommend optimal catalysts or temperatures .

Green Chemistry Considerations

Q: What sustainable practices can be integrated into the synthesis of this compound? A:

  • Solvent Recycling : Employ rotary evaporation or membrane technologies (e.g., nanofiltration) to recover DMF or THF .
  • Catalyst Alternatives : Use immobilized enzymes (e.g., lipases) for urea bond formation to reduce heavy metal waste .
  • Waste Metrics : Calculate E-factor (kg waste/kg product) to benchmark sustainability improvements .

Advanced Hybrid Experimental Designs

Q: How can researchers combine computational, automation, and high-throughput methods for efficient discovery? A:

  • Lab Automation : Robotic liquid handlers enable parallel synthesis of derivatives for SAR screening .
  • High-Throughput Screening (HTS) : Use 96-well plates to test bioactivity across multiple concentrations and targets .
  • Feedback Loops : Integrate HTS data into AI models to iteratively refine synthesis protocols .

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